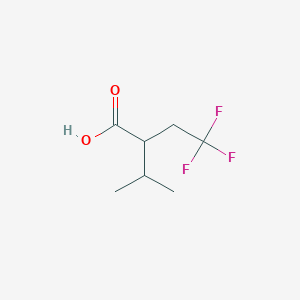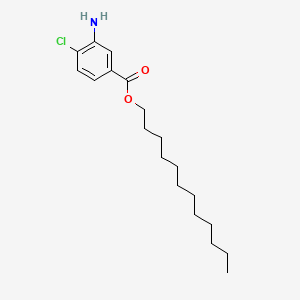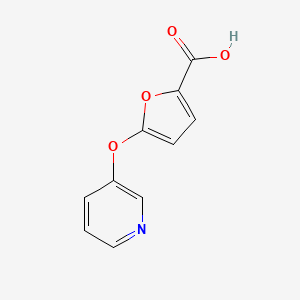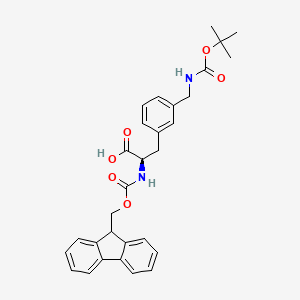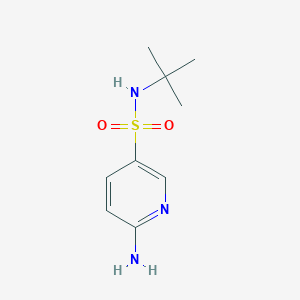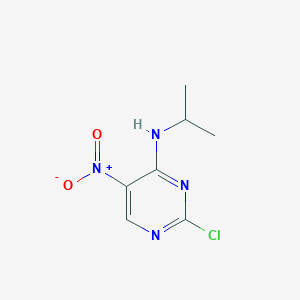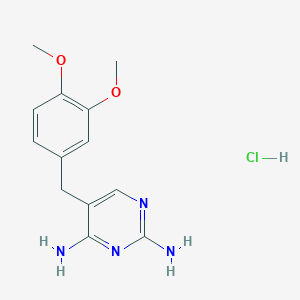
5-(3,4-Dimethoxybenzyl)pyrimidine-2,4-diamine hydrochloride
説明
“5-(3,4-Dimethoxybenzyl)pyrimidine-2,4-diamine hydrochloride” is a chemical compound with the molecular formula C13H17ClN4O2 . It is also known by other names such as “Diaveridine Hydrochloride” and "5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine;hydrochloride" . The compound has a molecular weight of 296.75 g/mol .
Molecular Structure Analysis
The molecular structure of “5-(3,4-Dimethoxybenzyl)pyrimidine-2,4-diamine hydrochloride” can be represented by the InChI string: InChI=1S/C13H16N4O2.ClH/c1-18-10-4-3-8 (6-11 (10)19-2)5-9-7-16-13 (15)17-12 (9)14;/h3-4,6-7H,5H2,1-2H3, (H4,14,15,16,17);1H . The Canonical SMILES representation is: COC1=C (C=C (C=C1)CC2=CN=C (N=C2N)N)OC.Cl .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(3,4-Dimethoxybenzyl)pyrimidine-2,4-diamine hydrochloride” include a molecular weight of 296.75 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 6, and a rotatable bond count of 4 . The exact mass is 296.1040035 g/mol, and the monoisotopic mass is also 296.1040035 g/mol . The topological polar surface area is 96.3 Ų .
科学的研究の応用
Antiparasitic Agent
Diaveridine is a coccidiostat used in veterinary medicine that exhibits anti-parasitic activity . It is used as a synergist with sulfonamides against the parasitic Eimeria species .
Inhibitor of Dihydrofolate Reductase
Diaveridine inhibits dihydrofolate reductase (DHFR), an essential enzyme in bacterial folate synthesis . This inhibition prevents folic acid synthesis in species of Pneumocystis .
Genotoxic Agent
Diaveridine is also genotoxic, inducing structural chromosomal aberrations and inducing DNA damage in vitro .
Antibacterial Synergist
Diaveridine is included in antibacterial synergists . Because it contains a 2,4-diaminopyrimidine moiety, Diaveridine inhibits bacterial dihydrofolate synthetase . Other antimicrobials’ actions are enhanced by 2,4-diaminopyrimidine medicines .
Pharmacokinetic Behavior in Animals
Diaveridine has been studied for its metabolism and pharmacokinetics in healthy Landrace/Doric Cross castrated male pigs and both female and male Cobb 500 broiler chickens . The study found that the metabolism and pharmacokinetics of Diaveridine in pigs and chickens were significantly different, and that this would affect its effectiveness, toxicology, and food safety in these animals .
Trace Determination in Environmental Samples
A new spectrophotometric ultrasonicated method was applied for the determination of Diaveridine in the Plasma of Pigs and Chickens . This method was successfully applied for the monitoring of Diaveridine in spiked bovine milk samples and a veterinary drug sample .
作用機序
Target of Action
Diaveridine Hydrochloride primarily targets the enzyme dihydrofolate reductase . This enzyme plays a crucial role in the synthesis of tetrahydrofolate, a coenzyme involved in the synthesis of nucleic acids.
Mode of Action
As a dihydrofolate reductase inhibitor, Diaveridine Hydrochloride binds to the enzyme and prevents it from converting dihydrofolate to tetrahydrofolate . This inhibition disrupts the synthesis of nucleic acids, thereby affecting the growth and multiplication of cells.
Pharmacokinetics
Its lipophilic nature suggests that it can easily diffuse into cells .
Result of Action
The inhibition of dihydrofolate reductase by Diaveridine Hydrochloride leads to a decrease in the synthesis of nucleic acids and proteins. This can result in the inhibition of cell growth and division. Due to its anti-protozoal properties and its role as an antimicrobial potentiator, it is used as a veterinary drug .
特性
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2.ClH/c1-18-10-4-3-8(6-11(10)19-2)5-9-7-16-13(15)17-12(9)14;/h3-4,6-7H,5H2,1-2H3,(H4,14,15,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEINFIJUXABAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482613 | |
| Record name | 5-(3,4-Dimethoxybenzyl)pyrimidine-2,4-diamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethoxybenzyl)pyrimidine-2,4-diamine hydrochloride | |
CAS RN |
2507-23-5 | |
| Record name | 5-(3,4-Dimethoxybenzyl)pyrimidine-2,4-diamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![11,12-Dihydroindolo[2,3-a]carbazole](/img/structure/B1366822.png)



